molecular formula C10H13NO3 B3257018 Benzene, 2-methyl-1-nitro-3-propoxy- CAS No. 28148-28-9

Benzene, 2-methyl-1-nitro-3-propoxy-

Cat. No.: B3257018
CAS No.: 28148-28-9
M. Wt: 195.21 g/mol
InChI Key: TUFQHMMBJKFOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 2-methyl-1-nitro-3-propoxy- is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and a propoxy group attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-methyl-1-nitro-3-propoxy- typically involves nitration and alkylation reactions. One common method is the nitration of 2-methyl-3-propoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

Industrial production of Benzene, 2-methyl-1-nitro-3-propoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-methyl-1-nitro-3-propoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 2-methyl-1-nitro-3-propoxy- is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzene, 2-methyl-1-nitro-3-propoxy- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methyl-3-nitro-
  • Benzene, 2-methyl-1-nitro-
  • Benzene, 2-methyl-1-nitro-4-propoxy-

Uniqueness

Benzene, 2-methyl-1-nitro-3-propoxy- is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. The presence of the propoxy group at the 3-position, in particular, influences its solubility and interaction with other molecules, making it valuable for specific industrial and research applications .

Properties

IUPAC Name

2-methyl-1-nitro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-7-14-10-6-4-5-9(8(10)2)11(12)13/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFQHMMBJKFOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291575
Record name Benzene, 2-methyl-1-nitro-3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28148-28-9
Record name Benzene, 2-methyl-1-nitro-3-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28148-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-methyl-1-nitro-3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 2-methyl-1-nitro-3-propoxy-
Reactant of Route 2
Reactant of Route 2
Benzene, 2-methyl-1-nitro-3-propoxy-
Reactant of Route 3
Reactant of Route 3
Benzene, 2-methyl-1-nitro-3-propoxy-
Reactant of Route 4
Reactant of Route 4
Benzene, 2-methyl-1-nitro-3-propoxy-
Reactant of Route 5
Reactant of Route 5
Benzene, 2-methyl-1-nitro-3-propoxy-
Reactant of Route 6
Reactant of Route 6
Benzene, 2-methyl-1-nitro-3-propoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.